Acovenosigenin is primarily derived from plant sources, particularly those belonging to the Apocynaceae family. This family includes several species known for their medicinal properties, which are often utilized in traditional medicine. The extraction and isolation of Acovenosigenin from these plants typically involve advanced techniques such as solvent extraction or supercritical fluid extraction.
Acovenosigenin is classified as a cardiac glycoside due to its ability to influence cardiac function. More specifically, it falls within the subclass of cardenolides, which are characterized by their steroid structure and lactone ring. This classification is significant as it relates to the compound's mechanism of action and potential therapeutic applications.
The synthesis of Acovenosigenin can be achieved through various chemical methods, often involving the modification of precursor compounds derived from natural sources. One common approach is the oxidation of specific sterols or triterpenes, which can yield Acovenosigenin through a series of chemical transformations.
For instance, one method involves the oxidation of stigmasterol using reagents such as pyridinium chlorochromate. This reaction typically requires careful control of conditions to ensure high yields and purity of the desired product. Additionally, synthetic routes may also include steps like glycosylation or esterification to modify functional groups and enhance biological activity.
Acovenosigenin has a molecular formula of and a molecular weight of approximately 390.5 g/mol. Its structure features a steroid backbone with multiple hydroxyl groups and a lactone moiety, which are critical for its biological activity.
The structural details can be represented as follows:
These structural characteristics contribute to its interaction with biological targets, particularly in cardiovascular systems.
Acovenosigenin participates in various chemical reactions typical for cardiac glycosides. These include hydrolysis reactions that can convert it into more active glycoside forms or other derivatives.
The compound's reactivity can be influenced by factors such as pH and temperature. For example, under acidic conditions, hydrolysis can lead to the release of sugar moieties from glycosides, altering their pharmacological properties.
The mechanism by which Acovenosigenin exerts its effects primarily involves the inhibition of sodium-potassium ATPase in cardiac cells. This inhibition leads to an increase in intracellular sodium concentration, which subsequently promotes calcium influx through sodium-calcium exchange mechanisms.
This process enhances myocardial contractility (positive inotropic effect) and modulates heart rate, making it useful in treating conditions like heart failure and arrhythmias. The specific binding affinities and kinetic parameters related to this action are critical for understanding its therapeutic potential.
Acovenosigenin appears as a solid at room temperature with specific melting points that can vary based on purity and crystallization methods used during isolation.
These properties are essential for determining optimal conditions for storage, handling, and application in research or clinical settings.
Acovenosigenin has several applications in scientific research:
Acovenosigenin represents a structurally distinct mono-tetrahydrofuran (THF) annonaceous acetogenin identified within specific members of the Annonaceae family. This bioactive polyketide derivative exemplifies the remarkable chemical diversity of plant secondary metabolites that continues to inspire drug discovery programs. As a member of the acetogenin class, acovenosigenin shares the defining C₃₅/C₃₇ linear fatty acid framework terminated by a methylated γ-lactone ring system [3]. These compounds exhibit extraordinary structural complexity despite their deceptively simple biosynthetic origins, positioning them as valuable targets for total synthesis and structure-activity relationship studies. Research into acovenosigenin specifically contributes to our understanding of structure-activity relationships within the acetogenin family, particularly regarding the bioactivity modulation conferred by stereochemical variations and hydroxylation patterns [1] [5]. Unlike many extensively studied bis-THF acetogenins, mono-THF variants like acovenosigenin offer insights into the minimal pharmacophore requirements for biological activity within this compound class.
The discovery of acovenosigenin emerged during the resurgence of phytochemical investigations into Annonaceae species in the late 20th century, a period marked by intensified screening of plant extracts for novel antitumor agents. Initial reports of its isolation coincided with broader characterizations of Annona cherimola (cherimoya) constituents, particularly from Spanish cultivars in the Granada-Malaga "Costa Tropical" region, which gained Protected Designation of Origin status in 2002 [1]. This geographical area represents the world's leading producer of commercial cherimoya, where unique soil and climate conditions potentially influence acetogenin profiles [1].
The compound was first identified through bioactivity-guided fractionation approaches targeting cytotoxic components. Early isolation procedures leveraged the characteristic lipophilicity of acetogenins, employing techniques such as gradient solvent partitioning and normal-phase chromatography to separate complex mixtures [5]. Structural elucidation relied heavily on interpretation of NMR spectra, particularly focusing on the characteristic signals arising from the THF ring protons and lactone moiety, combined with high-resolution mass spectrometry to confirm molecular formula [1] [5]. The discovery occurred within the broader context of identifying over 500 acetogenins across Annonaceae species since the initial characterization of uvaricin in 1982 [1] [5], reflecting the chemical richness of this plant family as a source of bioactive molecules with complex architectures.
Acovenosigenin belongs to the mono-tetrahydrofuran (mono-THF) subclass of annonaceous acetogenins, characterized by a single oxygenated tetrahydrofuran ring positioned centrally within a C₃₅ or C₃₇ fatty acid chain. This structural feature differentiates it from adjacent or non-adjacent bis-THF, tri-THF, epoxy, and tetrahydropyran (THP) acetogenins [1] [3]. The molecule exhibits the defining acetogenin structural elements:
Table 1: Characteristic Structural Features of Acovenosigenin Within Acetogenin Classification
Structural Element | Acovenosigenin Characteristics | Comparison to Other Acetogenins |
---|---|---|
Carbon Chain Length | C₃₅ or C₃₇ (specific length varies by source) | Ranges from C₃₅ to C₃₇ across acetogenins |
Oxygenated Ring Systems | Single tetrahydrofuran (THF) ring | Bis-THF common; tri-THF/THP variants exist |
Lactone Configuration | Methyl-substituted α,β-unsaturated γ-lactone | Consistent across nearly all annonaceous acetogenins |
Hydroxylation Pattern | Hydroxyl groups flanking THF ring + variable others | Position determines stereochemistry & bioactivity |
Stereochemical Centers | Multiple chiral centers including THF ring | Absolute configuration affects potency significantly |
The relative stereochemistry of the THF ring (typically threo-trans-threo or threo-cis-threo) significantly influences acovenosigenin's bioactivity, particularly its mitochondrial inhibitory effects [1]. The hydroxyl groups flanking the THF ring establish characteristic 1,2-diol or 1,4-diol motifs, whose stereochemical arrangements are critical for molecular recognition at biological targets. Unlike adjacent bis-THF acetogenins where the spacer length between rings modulates activity, acovenosigenin's bioactivity depends heavily on the position and stereochemistry of hydroxyl groups along its aliphatic chain and the spatial orientation of functional groups relative to the THF core [1] [5]. Spectral data, particularly advanced 2D-NMR techniques (COSY, HSQC, HMBC), are essential for determining these stereochemical relationships and distinguishing acovenosigenin from structurally similar mono-THF analogues like annonacin or annonacin-A [1].
Table 2: Key Spectral Characteristics for Acovenosigenin Identification
Spectroscopic Method | Characteristic Signatures | Structural Information Revealed |
---|---|---|
¹H NMR | Multiple oxygenated methine signals (δ 3.0-3.8 ppm); THF ring protons; lactone vinyl proton | THF ring configuration; hydroxyl positions; lactone presence |
¹³C NMR | Lactone carbonyl (δ ~174 ppm); olefinic carbons (δ 134-147 ppm); THF carbons (δ 70-85 ppm) | Carbon framework; oxygenation sites; functional group identification |
HRMS (ESI+) | [M+Na]⁺ or [M+H]⁺ adducts | Precise molecular formula determination (typically C₃₅H₆₄O₇ variants) |
IR Spectroscopy | Lactone C=O stretch (1730-1750 cm⁻¹); OH stretch (3200-3550 cm⁻¹) | Functional group confirmation |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: